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molecular formula C8H10N4OS B1334743 2-isonicotinoyl-N-methylhydrazinecarbothioamide CAS No. 4406-96-6

2-isonicotinoyl-N-methylhydrazinecarbothioamide

Cat. No. B1334743
M. Wt: 210.26 g/mol
InChI Key: LUNYRIVCWOGWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04981863

Procedure details

4-Pyridoyl chloride hydrochloride (10.0 g, 5.62×10-2 mole) and 4-methylthiosemicarbazide (5.91 g, 5.62×10-1 mole) were stirred at room temperature in pyridine (150 ml). After stirring overnight, the pyridine was evaporated at reduced pressure and the concentrate was washed with H2O. The undissolved product was collected by filtration and dried by suction.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][C:5]([C:8](Cl)=[O:9])=[CH:4][CH:3]=1.[CH3:11][NH:12][C:13](=[S:16])[NH:14][NH2:15]>N1C=CC=CC=1>[N:2]1[CH:7]=[CH:6][C:5]([C:8]([NH:15][NH:14][C:13]([NH:12][CH3:11])=[S:16])=[O:9])=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)C(=O)Cl
Name
Quantity
5.91 g
Type
reactant
Smiles
CNC(NN)=S
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the pyridine was evaporated at reduced pressure
WASH
Type
WASH
Details
the concentrate was washed with H2O
FILTRATION
Type
FILTRATION
Details
The undissolved product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried by suction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1=CC=C(C=C1)C(=O)NNC(=S)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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